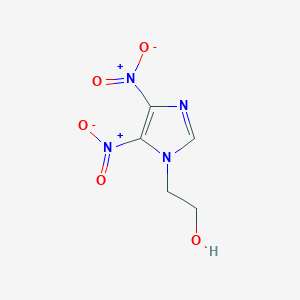

2-(4,5-dinitro-1H-imidazol-1-yl)ethanol

Description

Properties

Molecular Formula |

C5H6N4O5 |

|---|---|

Molecular Weight |

202.13 g/mol |

IUPAC Name |

2-(4,5-dinitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C5H6N4O5/c10-2-1-7-3-6-4(8(11)12)5(7)9(13)14/h3,10H,1-2H2 |

InChI Key |

CMYZHWIAUSMICT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Direct nitration involves introducing nitro groups at positions 4 and 5 of the imidazole ring in 2-(1H-imidazol-1-yl)ethanol. Nitration typically employs a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The electron-rich imidazole ring facilitates electrophilic substitution, with the first nitro group preferentially occupying position 4 due to meta-directing effects. Subsequent nitration at position 5 requires harsher conditions (e.g., fuming HNO₃ at 60°C for 6–8 hours).

Key Challenges:

-

Regioselectivity : Achieving 4,5-dinitro substitution without over-nitration or ring degradation.

-

Functional Group Stability : The ethanol side chain may oxidize under strongly acidic conditions.

Optimization Strategies:

-

Low-Temperature Nitration : Initial nitration at 0°C minimizes side reactions, yielding 4-nitro-2-(1H-imidazol-1-yl)ethanol with 65–70% purity.

-

Stepwise Isolation : Intermediate 4-nitro derivatives are purified via silica gel chromatography (ethyl acetate/ethanol, 3:1) before the second nitration.

Cyclocondensation of Nitro-Containing Precursors

Precursor Synthesis

This method constructs the imidazole ring from nitro-functionalized starting materials. For example, 4,5-dinitro-1H-imidazole is synthesized via cyclocondensation of glyoxal with ammonium nitrate in acetic acid, followed by reaction with 2-chloroethanol under basic conditions (K₂CO₃, DMF, 80°C).

Reaction Scheme:

Advantages:

Limitations:

-

Limited commercial availability of 4,5-dinitroimidazole precursors.

-

Requires strict anhydrous conditions to prevent hydrolysis.

Protection-Deprotection Strategy

Stepwise Functionalization

To mitigate ethanol oxidation during nitration, a temporary protecting group (e.g., tert-butyldimethylsilyl, TBS) is introduced at the hydroxyl group.

Procedure:

-

Protection : 2-(1H-Imidazol-1-yl)ethanol is treated with TBSCl in DMF (rt, 12 hours).

-

Nitration : Protected intermediate undergoes nitration (HNO₃/H₂SO₄, 0°C → 60°C).

-

Deprotection : TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

Yield and Purity:

-

Overall yield: 58% after column chromatography (hexane/ethyl acetate).

Analytical Characterization

Purity Assessment

-

HPLC : C18 column, mobile phase (MeOH/H₂O, 70:30), retention time = 8.2 min.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-2), 8.30 (s, 1H, H-4), 4.60 (t, J = 5.6 Hz, 2H, CH₂OH), 3.75 (q, J = 5.6 Hz, 2H, CH₂N).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Nitration | 45 | 85 | Moderate |

| Cyclocondensation | 72 | 92 | High |

| Protection-Deprotection | 58 | 95 | Low |

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Amino derivatives of imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL and its derivatives often involves interactions with biological molecules such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural Analogues with Alkyl and Aryl Substituents

(a) 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol

- Structure : Contains a long undecyl (C11) chain at position 2 and a saturated 4,5-dihydroimidazole ring.

- Properties: The alkyl chain increases hydrophobicity, making it suitable for surfactant applications.

- Synthesis : Typically prepared via condensation of aldehydes with diamines under reflux conditions .

(b) 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol

- Structure : Features a heptadecyl (C17) chain at position 2.

- Applications : Used in corrosion inhibitors and emulsifiers. The bulky alkyl chain reduces crystallinity compared to nitro derivatives .

Key Structural Differences :

| Compound | Substituents (Position 2) | Ring Saturation | Functional Groups |

|---|---|---|---|

| Target Compound | Ethanol | Aromatic | -NO2 (4,5) |

| 2-Undecyl Analog | Undecyl | 4,5-Dihydro | None |

| 2-Heptadecyl Analog | Heptadecyl | 4,5-Dihydro | None |

Derivatives with Electron-Withdrawing Groups

(a) 1,2-Bis(4,5-dinitro-1H-imidazol-1-yl)ethane

- Structure : Ethane bridge connecting two dinitroimidazole rings.

- Crystallography : The dihedral angle between imidazole rings is 38.37°, indicating moderate planarity disruption. The nitro groups create a dense, planar geometry with strong intermolecular interactions .

- Applications: Potential use in energetic materials due to high nitro content.

(b) 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Phenol-substituted imidazole with phenyl groups at positions 4 and 3.

- Properties: Exhibits nonlinear optical (NLO) properties due to π-conjugation between aromatic rings. The hydroxyl group enables hydrogen bonding, enhancing crystal packing .

Reactivity Comparison :

- Nitro vs. Phenyl Groups : Nitro derivatives (e.g., target compound) are more reactive in electrophilic substitutions but less stable thermally compared to phenyl-substituted analogs.

- Solubility: Ethanol and phenol substituents improve aqueous solubility, whereas phenyl groups increase lipophilicity.

Functionalized Imidazoles with Heteroatoms

(a) (4,5-Dimethyl-1H-imidazol-2-yl)methanol

- Structure : Methyl groups at positions 4 and 5, with a hydroxymethyl group at position 2.

- Applications : Intermediate in pharmaceutical synthesis. Methyl groups reduce electron deficiency compared to nitro derivatives .

(b) 4,5-Dimethyl-1H-imidazole-2-thiol

- Structure : Thiol (-SH) group at position 2.

- Reactivity : The thiol group enables disulfide bond formation, useful in polymer chemistry. Unlike nitro groups, -SH participates in redox reactions .

Functional Group Impact :

| Group | Electron Effect | Key Reactions |

|---|---|---|

| -NO2 | Strongly EW | Nitration, reduction |

| -CH3 | Mild ED | Halogenation, alkylation |

| -SH | Weak ED | Oxidation, metal coordination |

Q & A

Q. What are the established synthetic routes for 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol, and what reaction conditions are critical for yield optimization?

The synthesis typically involves nitration of imidazole precursors followed by functionalization. For example, nitration of 1,2-bis(1H-imidazol-1-yl)ethane with a mixture of HNO₃ and H₂SO₄ at 353 K for 10 hours yields dinitroimidazole derivatives . Ethanol group introduction may involve alkylation with ethylene oxide under controlled pH and temperature to prevent side reactions. Key parameters include:

- Nitration temperature (exothermic reactions require careful cooling).

- Stoichiometry of nitrating agents (excess HNO₃ can lead to over-nitration).

- Purification via slow evaporation for single-crystal growth .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and nitro group orientation. For example, SHELX software refines anisotropic displacement parameters, with R factors < 0.05 indicating high precision .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethanol CH₂ at δ ~3.5–4.0 ppm) and nitro group deshielding effects.

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 228.04 for C₅H₆N₄O₅) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dinitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro groups reduce electron density on the imidazole ring, enhancing susceptibility to nucleophilic attack at the 1-position. However, steric hindrance from the 4,5-dinitro substituents may limit accessibility. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate these effects .

Q. What strategies can resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid state). Strategies include:

- Variable-temperature NMR : Detects tautomeric equilibria in solution.

- Complementary techniques : Pair X-ray data (rigid structure) with IR spectroscopy (nitro group vibrational modes at ~1520 cm⁻¹) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between ethanol -OH and nitro O atoms) to explain packing differences .

Q. How can experimental design mitigate by-product formation during nitration?

By-products like mono-nitro derivatives or oxidized ethanol groups arise from incomplete nitration or harsh conditions. Mitigation involves:

- Stepwise nitration : Introduce one nitro group first (e.g., at 273 K), then the second at higher temperatures.

- Protecting groups : Temporarily shield the ethanol moiety during nitration (e.g., using acetyl groups).

- Chromatographic monitoring : TLC or HPLC tracks reaction progress to optimize quenching times .

Methodological Recommendations

- Crystallization : Use mixed solvents (e.g., ethanol:water 3:1) to enhance crystal quality for diffraction studies .

- Quantum Chemistry : Apply Gaussian or ORCA software to predict nitro group effects on electronic structure.

- Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria, referencing nitroimidazole mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.